5,5-二环丙基咪唑烷-2,4-二酮

描述

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, involves various chemical reactions that aim to introduce different substituents to the imidazolidine ring to achieve desired chemical and biological properties. One common method involves the cyclization of ureas or carbodiimides with glyoxalates or isocyanates in the presence of catalysts or under specific conditions to form the imidazolidine-2,4-dione scaffold (A. Czopek et al., 2010).

Molecular Structure Analysis

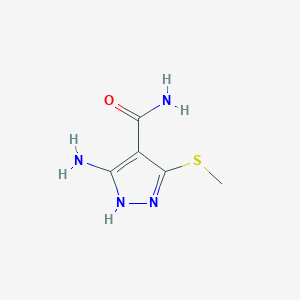

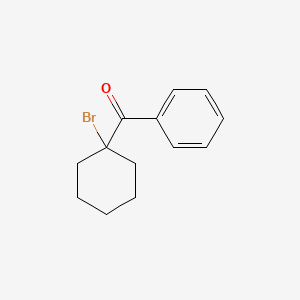

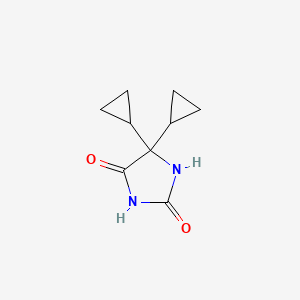

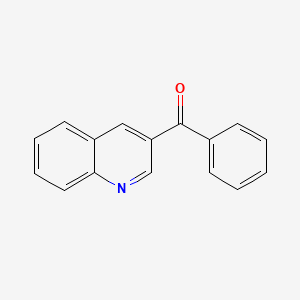

The molecular structure of 5,5-dicyclopropylimidazolidine-2,4-dione is characterized by its imidazolidine ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, and two carbonyl groups at the 2nd and 4th positions. The dicyclopropyl substituents at the 5th position add steric bulk and influence the compound's chemical behavior and interaction with biological molecules (T. Shimizu et al., 1986).

Chemical Reactions and Properties

Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic addition, substitution, and ring-opening reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The presence of the dicyclopropyl groups in 5,5-dicyclopropylimidazolidine-2,4-dione affects its reactivity and the types of chemical transformations it can undergo (F. Zhao et al., 2014).

Physical Properties Analysis

The physical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, such as melting point, solubility, and crystalline structure, are influenced by the nature of the substituents on the imidazolidine ring. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations (Z. Iqbal et al., 2012).

Chemical Properties Analysis

The chemical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are determined by the electronic structure of the imidazolidine ring and the influence of the substituents (H. Byrtus et al., 2011).

科学研究应用

Pharmacological Applications

5-Imidazolinone derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been discovered to have a wide range of applications in clinical medicine . Their unique structural features have a wide range of significant pharmacological or biological activities .

Method of Application

Pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Results or Outcomes

5-Imidazolinone derivatives have shown anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory and analgesic activities . They also exhibited better in silico and in vitro studies respectively .

Antitumor Evaluation

5-Imidazolinone derivatives have been tested for a variety of cancer cell lines like breast cancer cell lines (MCF-7), hepatocellular carcinoma (HePG2), HeLa cell lines, and in vitro cytotoxicity studies utilizing the MTT assay .

Method of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested on a variety of cancer cell lines using in vitro cytotoxicity studies .

Results or Outcomes

The derivatives showed promising anticancer agents with better therapeutic potential for the suppression of tumors .

Antimicrobial Applications

Thiazolidin-2,4-dione (TZD) derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been found to exhibit antimicrobial activity .

Method of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their antimicrobial activity .

Results or Outcomes

TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases .

Antioxidant Applications

Thiazolidin-2,4-dione (TZD) derivatives also exhibit antioxidant activity .

Method of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their antioxidant activity .

Results or Outcomes

TZD analogues exhibit their antioxidant action by scavenging reactive oxygen species (ROS) .

Hypoglycemic Applications

Thiazolidin-2,4-dione (TZD) derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been found to exhibit hypoglycemic activity .

Method of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their hypoglycemic activity .

Results or Outcomes

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Agrochemical Applications

Thiazolidin-2,4-dione (TZD) derivatives also exhibit agrochemical properties .

Method of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their agrochemical properties .

Results or Outcomes

安全和危害

属性

IUPAC Name |

5,5-dicyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISZUHKKBVJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283163 | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dicyclopropylimidazolidine-2,4-dione | |

CAS RN |

7250-75-1 | |

| Record name | NSC30165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)